

TCS2002: A Selective Glycogen Synthase Kinase-3 β Inhibitor for Neurological Research

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Compound of Interest

Compound Name: TCS2002

Cat. No.: B1682947

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Glycogen Synthase Kinase-3 β (GSK-3 β) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to the pathophysiology of several diseases, most notably Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein, a hallmark of the condition. **TCS2002** has emerged as a potent and highly selective, orally bioavailable inhibitor of GSK-3 β , demonstrating significant potential as a research tool and a therapeutic lead. This technical guide provides a comprehensive overview of **TCS2002**, including its mechanism of action, selectivity profile, and key experimental data.

Core Properties of TCS2002

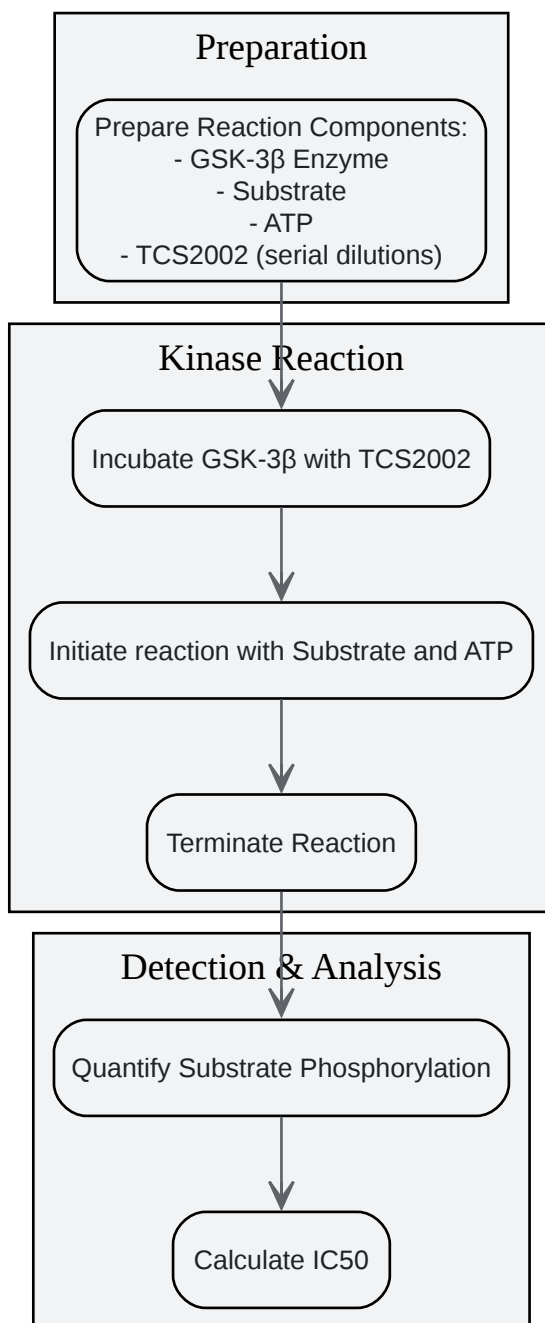
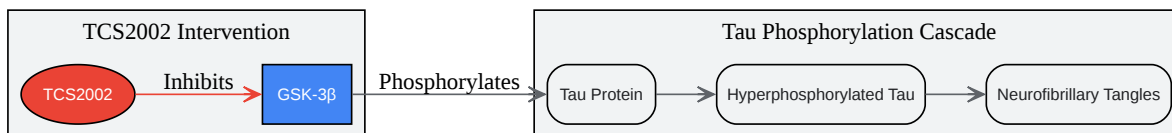
TCS2002, with the chemical name 2-Methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole, is a potent inhibitor of GSK-3 β with an IC₅₀ of 35 nM[1][2][3]. It has been shown to be orally bioavailable and capable of penetrating the blood-brain barrier, making it a valuable tool for in vivo studies of CNS disorders[1][3].

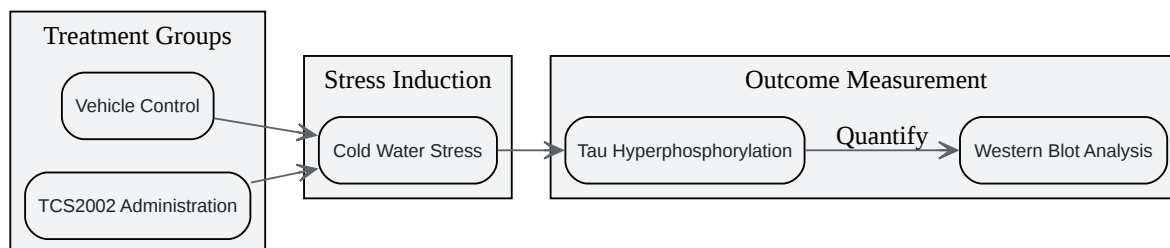
Quantitative Data Summary

Parameter	Value	Species/System	Reference
IC50 (GSK-3 β)	35 nM	In vitro kinase assay	[1] [2] [3]
AUC0-24h	734 ng·h/g	GS rats and C57BL/6N mice (1-3 mg/kg)	[1]
Kp (brain/plasma ratio)	1.6	GS rats and C57BL/6N mice (1-3 mg/kg)	[1]

Mechanism of Action and Signaling Pathway

TCS2002 exerts its effect by directly inhibiting the kinase activity of GSK-3 β . GSK-3 β is a key downstream component of multiple signaling pathways, including the Wnt and insulin signaling pathways. In the context of Alzheimer's disease, the inhibition of GSK-3 β by **TCS2002** is particularly relevant to the phosphorylation of tau protein. Hyperphosphorylated tau aggregates to form neurofibrillary tangles, a primary pathological feature of the disease. By inhibiting GSK-3 β , **TCS2002** can reduce tau hyperphosphorylation.





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- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3 β with good brain permeability. | Semantic Scholar [semanticscholar.org]
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